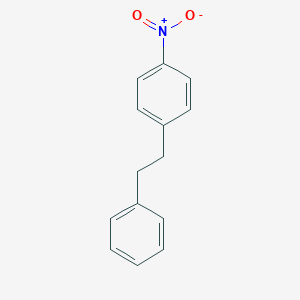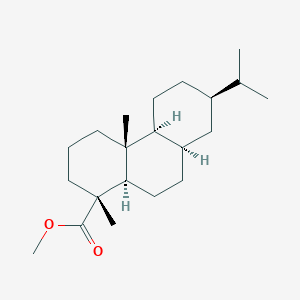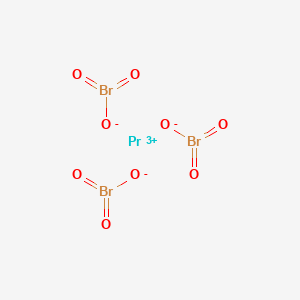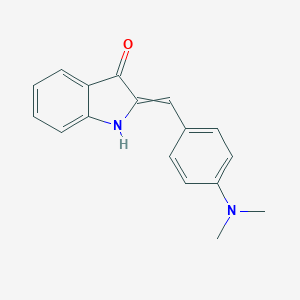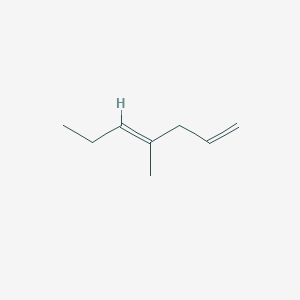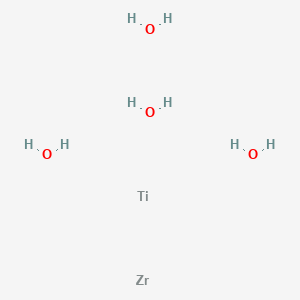
Titane;zirconium;tétrahydraté
Vue d'ensemble
Description
Titanium zirconium tetrahydrate is a compound that combines the properties of both titanium and zirconium, two transition metals known for their high strength, corrosion resistance, and biocompatibility
Applications De Recherche Scientifique
Titanium zirconium tetrahydrate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various organic reactions, including polymerization and oxidation processes. In biology and medicine, the compound is explored for its potential in drug delivery systems and as a component of biomedical implants due to its biocompatibility and corrosion resistance .
In the industrial sector, titanium zirconium tetrahydrate is utilized in the production of advanced ceramics, coatings, and composites. Its high thermal stability and mechanical strength make it suitable for applications in aerospace, automotive, and electronics industries .
Mécanisme D'action
Target of Action
Titanium-zirconium tetrahydrate is a complex compound that primarily interacts with biological tissues when used in biomedical applications . The primary targets of this compound are the cells and tissues where it is applied, such as bone and skin cells in the case of implants .
Mode of Action
The compound’s interaction with its targets involves the formation of a surface oxide layer when exposed to air and aqueous environments . This passive and thin surface oxide hinders active corrosion and ensures a low metal ion release, enhancing biocompatibility . The compound undergoes a martensitic phase transformation from t-ZrO2 to m-ZrO2 at 1100–1200 ℃ , which can be stabilized at room temperature by adding certain stabilizers .
Biochemical Pathways
The biochemical pathways affected by titanium-zirconium tetrahydrate are primarily related to the body’s response to foreign materials. The compound’s presence can influence inflammation, immune response, and tissue regeneration processes . The exact pathways and downstream effects can vary depending on the specific application and individual patient factors.
Pharmacokinetics
Its bioavailability is influenced by its corrosion resistance and the stability of its surface oxide layer .
Result of Action
The result of titanium-zirconium tetrahydrate’s action is the enhancement of the biocompatibility, corrosion resistance, and mechanical properties of the materials in which it is incorporated . This can lead to improved performance of biomedical implants, including better tissue integration and reduced risk of complications .
Action Environment
The action of titanium-zirconium tetrahydrate is influenced by various environmental factors, including the physiological conditions in the body and the specific conditions of the implant site . Factors such as pH, temperature, and the presence of other ions or compounds can affect the compound’s corrosion resistance, stability, and interactions with biological tissues .
Safety and Hazards
Orientations Futures
A new era for titanium, including greatly expanded engineering applications, may be approaching, thanks to researchers who have developed critical new insights about titanium, including recipes for making better titanium alloys as well as a cryo-forged technique for making industrial-grade titanium . Research and manufacturing technology have greatly improved the offer of bio-ceramics, thanks to the introduction of yttria-partially stabilized tetragonal zirconia polycrystals (Y-TZP), whilst a possible future use of alumina zirconium composites and silicon nitride–titanium nitride composites may further expand the offer of reliable devices .
Analyse Biochimique
Biochemical Properties
Titanium Zirconium Tetrahydrate’s role in biochemical reactions is primarily related to its interaction with biomolecules. For instance, titanium and zirconium have been found to interact with proteins and enzymes, influencing their structure and function
Cellular Effects
Titanium Zirconium Tetrahydrate can influence various types of cells and cellular processes. For example, studies have shown that titanium and zirconium can affect cell viability, proliferation, and differentiation
Molecular Mechanism
The molecular mechanism of action of Titanium Zirconium Tetrahydrate is complex and multifaceted. It is known to interact with biomolecules, potentially influencing enzyme activity and gene expression . The exact molecular targets and the nature of these interactions are still being explored.
Temporal Effects in Laboratory Settings
Over time, Titanium Zirconium Tetrahydrate can exhibit changes in its effects in laboratory settings. For instance, studies have shown that titanium and zirconium coatings can improve the surface properties of biomedical devices over time, enhancing their corrosion resistance and antibacterial activity .
Dosage Effects in Animal Models
The effects of Titanium Zirconium Tetrahydrate can vary with different dosages in animal models. For instance, studies have shown that titanium and zirconium implants exhibit good biocompatibility and osseointegration in animal models
Metabolic Pathways
Titanium Zirconium Tetrahydrate may be involved in various metabolic pathways. For instance, titanium and zirconium have been found to interact with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels . The specific metabolic pathways and the nature of these interactions are still being explored.
Transport and Distribution
Titanium Zirconium Tetrahydrate can be transported and distributed within cells and tissues. For instance, studies have shown that titanium and zirconium can be incorporated into the structure of cells and tissues, potentially influencing their localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles within the cell, potentially influencing its activity or function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Titanium zirconium tetrahydrate can be synthesized through various methods, including co-precipitation, sol-gel processes, and hydrothermal synthesis. One common method involves the co-precipitation of titanium and zirconium salts in an aqueous solution, followed by the addition of a base to induce the formation of the tetrahydrate compound. The reaction conditions typically include controlled pH, temperature, and concentration of the reactants to ensure the formation of a homogeneous product .
Industrial Production Methods: In industrial settings, the production of titanium zirconium tetrahydrate often involves large-scale co-precipitation processes. The reactants, such as titanium tetrachloride and zirconium oxychloride, are mixed in precise ratios and subjected to controlled precipitation conditions. The resulting precipitate is then filtered, washed, and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Titanium zirconium tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both titanium and zirconium, which can exhibit different oxidation states and coordination environments.
Common Reagents and Conditions: Common reagents used in the reactions of titanium zirconium tetrahydrate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathways and products .
Major Products Formed: The major products formed from the reactions of titanium zirconium tetrahydrate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides of titanium and zirconium, while substitution reactions can produce various organometallic complexes .
Comparaison Avec Des Composés Similaires
Titanium zirconium tetrahydrate can be compared with other similar compounds, such as titanium dioxide, zirconium dioxide, and titanium zirconium oxides. While these compounds share some properties, titanium zirconium tetrahydrate is unique in its combination of titanium and zirconium in a hydrated form, which imparts distinct chemical and physical characteristics.
List of Similar Compounds:- Titanium dioxide (TiO₂)
- Zirconium dioxide (ZrO₂)
- Titanium zirconium oxides
- Titanium zirconium polyoxometalates
Conclusion
Titanium zirconium tetrahydrate is a versatile compound with significant potential in various scientific and industrial applications. Its unique combination of properties derived from both titanium and zirconium makes it a valuable material for research and development in fields ranging from chemistry to biomedical engineering.
Propriétés
IUPAC Name |
titanium;zirconium;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H2O.Ti.Zr/h4*1H2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJZHBHNQJPGSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Ti].[Zr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8O4TiZr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431556 | |
| Record name | Zirconium titanium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12036-70-3 | |
| Record name | Zirconium titanium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


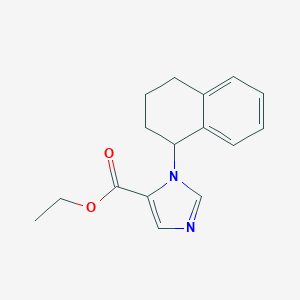
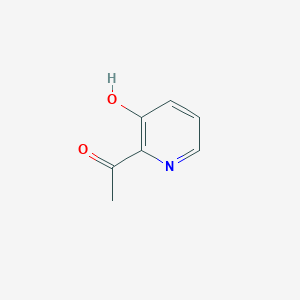

![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)
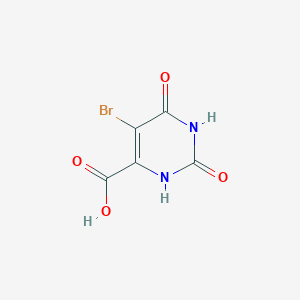
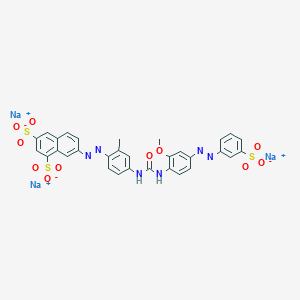
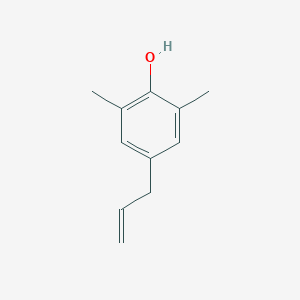
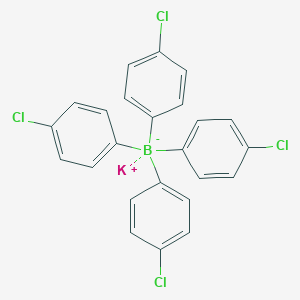
![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)
